4-(桂皮酰氨基)苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

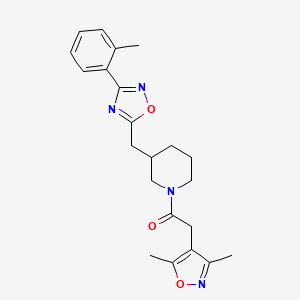

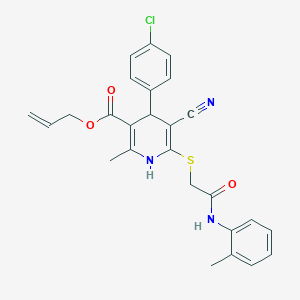

4-(Cinnamoylamino)benzamide is a chemical compound with the molecular formula C16H14N2O2 . It is used in various applications due to its chemical properties .

Synthesis Analysis

The synthesis of benzamide derivatives, including 4-(Cinnamoylamino)benzamide, can be achieved through the direct condensation of carboxylic acids and amines under ultrasonic irradiation in the presence of Lewis acidic ionic liquid immobilized on diatomite earth .Molecular Structure Analysis

The molecular structure of benzamide has been determined in the gas phase by electron diffraction using results from quantum chemical calculations . The equilibrium structure from the experiment agrees well with the results of the ab initio calculations .Chemical Reactions Analysis

Benzamide derivatives are prepared through a green, rapid, mild, and highly efficient pathway. The reaction is performed through direct condensation of benzoic acids and amines under ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth .Physical And Chemical Properties Analysis

4-(Cinnamoylamino)benzamide has a molecular formula of C16H14N2O2, an average mass of 266.295 Da, and a monoisotopic mass of 266.105530 Da .科学研究应用

抗菌和抗真菌活性

研究表明,苯甲酰胺的衍生物,包括与 4-(桂皮酰氨基)苯甲酰胺在结构上相关的化合物,表现出显着的抗菌和抗真菌特性。例如,与 4-(桂皮酰氨基)苯甲酰胺具有核心结构的苄胺和苯甲二胺的衍生物被发现是胰蛋白酶、纤溶酶和凝血酶等蛋白水解酶的竞争性抑制剂,表明在对抗细菌和真菌感染方面具有潜在的效用 (Markwardt、Landmann 和 Walsmann,1968)。此外,由肉桂酸和苯甲酸合成的 N-(4-卤代苄基)酰胺集合对抗念珠菌菌株表现出有希望的抗真菌活性,突出了基于苯甲酰胺衍生物开发新型抗真菌剂的潜力 (Montes 等,2016)。

抗癌活性

一些研究探索了苯甲酰胺衍生物的抗癌潜力。例如,一种合成的组蛋白脱乙酰酶 (HDAC) 抑制剂 MS-27-275,它是一种苯甲酰胺衍生物,在体内对抗人类肿瘤表现出显着的抗肿瘤活性 (Saito 等,1999)。这表明苯甲酰胺衍生物可以为对传统治疗产生抗性的癌症提供一种新的化疗策略。类似地,由 4-氨基甲基苯甲酸制备的 4-(酰氨基甲基)苯甲酰胺在初级抗癌筛选中表现出有趣的抗增殖活性,进一步强调了苯甲酰胺衍生物在癌症治疗中的潜力 (Schlitzer 等,2000)。

酶抑制在治疗应用中的作用

苯甲酰胺及其衍生物也因其抑制各种酶的能力而受到研究,提供了潜在的治疗应用。例如,合成了新的苯甲酰胺衍生物并测试了它们的胆碱酯酶抑制效应,一些化合物显示出有效的活性,可能与治疗阿尔茨海默病等疾病有关 (Koca 和 Bilginer,2021)。这表明苯甲酰胺衍生物在靶向对疾病发病机制至关重要的酶方面具有多功能性。

作用机制

Target of Action

Similar compounds such as benzamide derivatives have been reported to inhibit cholinesterase enzymes . These enzymes play a crucial role in the regulation of acetylcholine levels, which is important for nerve signal transmission .

Mode of Action

For instance, some benzamide derivatives have been found to interact with the ergosterol present in the fungal plasmatic membrane . This interaction could potentially alter the function of the target, leading to changes at the cellular level.

Biochemical Pathways

Compounds with a cinnamoyl nucleus, like 4-(cinnamoylamino)benzamide, have been associated with the phenylpropanoid pathway . This pathway is responsible for the biosynthesis of a wide range of secondary metabolites, including flavonoids, coumarins, and lignans .

Result of Action

Similar compounds, such as benzamide derivatives, have been reported to exhibit antimicrobial activity . They have shown inhibitory effects on cholinesterase enzymes, which could potentially lead to increased acetylcholine levels and altered nerve signal transmission .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other compounds can affect enzyme activity, which in turn can impact the effectiveness of a compound like 4-(Cinnamoylamino)benzamide .

安全和危害

未来方向

Benzamide derivatives, including 4-(Cinnamoylamino)benzamide, have been widely used in medical, industrial, biological, and potential drug industries . They are also used as intermediate products in the synthesis of therapeutic agents . Therefore, the development of new synthetic methods for these compounds can be of considerable importance .

属性

IUPAC Name |

4-[[(E)-3-phenylprop-2-enoyl]amino]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N2O2/c17-16(20)13-7-9-14(10-8-13)18-15(19)11-6-12-4-2-1-3-5-12/h1-11H,(H2,17,20)(H,18,19)/b11-6+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSFUWQQPCZENFN-IZZDOVSWSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=CC(=O)NC2=CC=C(C=C2)C(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C/C(=O)NC2=CC=C(C=C2)C(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(Cinnamoylamino)benzamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-(3-(Benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)-1-(3,4-dimethylphenyl)pyrrolidin-2-one](/img/structure/B2988958.png)

![3-(2,3-Dihydro-1-benzofuran-5-yl)bicyclo[1.1.1]pentan-1-amine](/img/structure/B2988960.png)

![N-(2,5-dichlorophenyl)-2-(1-ethyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl)acetamide](/img/structure/B2988963.png)

![N-[(4-chlorophenyl)methyl]-2-[[7-(2-methoxyphenyl)-8-oxo-[1,2,4]triazolo[4,3-a]pyrazin-3-yl]sulfanyl]acetamide](/img/structure/B2988964.png)

![2-(4-fluorophenoxy)-1-[3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]ethan-1-one](/img/structure/B2988968.png)

amino}-1lambda6-thiolane-1,1-dione](/img/structure/B2988970.png)

![7-(4-Ethoxyphenyl)-1,3-dimethyl-5-methylsulfanylpyrimido[4,5-d]pyrimidine-2,4-dione](/img/structure/B2988975.png)

![N,N-dimethyl-4-{[4-(trifluoromethyl)pyrimidin-2-yl]oxy}cyclohexan-1-amine](/img/structure/B2988977.png)